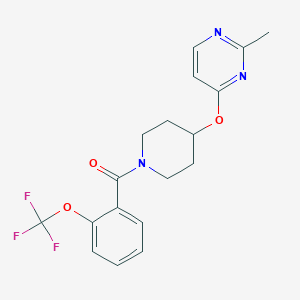

![molecular formula C11H12ClNO B2849477 N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide CAS No. 1568209-38-0](/img/structure/B2849477.png)

N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

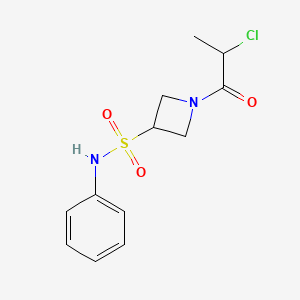

“N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” is a chemical compound with the molecular formula C15H22ClN3O2 . It has an average mass of 311.807 Da and a monoisotopic mass of 311.140045 Da . It is also known as N-[(1R)-1-(4-Chlorophenyl)ethyl]glycyl-N-ethyl-L-alaninamide .

Synthesis Analysis

The compound was synthesized by electrophilic cyanation of commercially available ®-4-chloro-α-methylbenzylamine with cyanogen bromide in diethyl ether . It was isolated as a yellow oil in 84% yield . The synthesis was characterized by 1H and 13C {1H] NMR, IR, HRMS, and specific rotation measurements .Molecular Structure Analysis

The molecular structure of “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” is defined by its molecular formula C15H22ClN3O2 . It has 2 defined stereocentres .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” include the electrophilic cyanation of amines . Cyanogen bromide (BrCN) is commonly employed as the electrophilic cyanide source .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” include its molecular formula C15H22ClN3O2, average mass 311.807 Da, and monoisotopic mass 311.140045 Da . It was isolated as a yellow oil in the synthesis process .科学的研究の応用

Organic Synthesis

“N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” is synthesized by electrophilic cyanation of commercially available ®-4-chloro-α-methylbenzylamine with cyanogen bromide in diethyl ether . The compound is isolated as a yellow oil in 84% yield . This synthesis process is significant in the field of organic chemistry, particularly in the preparation of cyanamides .

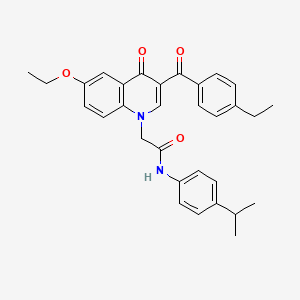

Construction of Nitrogen-rich Molecules

Cyanamides are attractive 1C-2N building blocks for the construction of nitrogen-rich molecules such as amidines, guanidines, or ureas . The cyanamide moiety is present in a number of biologically active molecules . Therefore, “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” could be used as an advanced intermediate in asymmetric synthesis .

Development of Biologically Active Molecules

The cyanamide moiety is present in a number of biologically active molecules, such as the cathepsin K protease and the type 4 phosphodiesterase inhibitors . Therefore, “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” could be used in the development of these biologically active molecules .

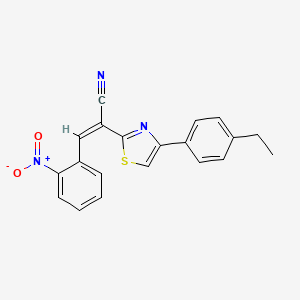

Insecticide Development

The cyanamide moiety is also present in insecticides like thiacloprid and sulfoxaflor . Therefore, “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” could potentially be used in the development of new insecticides .

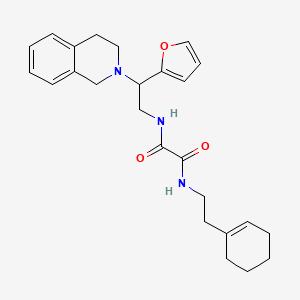

Anti-allergic Activities

A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching . Therefore, “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” could potentially be used in the development of new anti-allergic drugs .

Treatment of Allergies

Piperazine H1 receptor antagonists, having higher affinity to H1 receptors than histamine, are often clinically used in the treatment of allergies . Therefore, “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” could potentially be used in the treatment of allergies .

特性

IUPAC Name |

N-[(1R)-1-(4-chlorophenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h3-8H,1H2,2H3,(H,13,14)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYJZXPARSFSKE-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2849397.png)

![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-2,3-dihydro-1-benzofuran](/img/structure/B2849401.png)

![1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2849404.png)

![2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine](/img/structure/B2849406.png)

![N-[(3-methylpyridin-2-yl)methyl]acetamide](/img/structure/B2849412.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2849413.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2849416.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2849417.png)